molecular formula C15H21N3O B10888055 (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone

(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B10888055
M. Wt: 259.35 g/mol
InChI Key: GQHQVOZDZPMTNH-UHFFFAOYSA-N
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Description

(4-CYCLOPENTYLPIPERAZINO)(3-PYRIDYL)METHANONE is a synthetic organic compound that features a piperazine ring substituted with a cyclopentyl group and a pyridyl group attached to a methanone moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOPENTYLPIPERAZINO)(3-PYRIDYL)METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced via nucleophilic substitution reactions using cyclopentyl halides.

    Attachment of the Pyridyl Group: The pyridyl group can be attached through a coupling reaction, such as the Suzuki coupling, using a pyridyl boronic acid and a halogenated piperazine intermediate.

    Formation of the Methanone Moiety:

Industrial Production Methods

In an industrial setting, the production of (4-CYCLOPENTYLPIPERAZINO)(3-PYRIDYL)METHANONE would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone moiety, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperazine and pyridyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone typically involves several key steps:

  • Formation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
  • Cyclopentyl Substitution : The cyclopentyl group is introduced via nucleophilic substitution reactions using cyclopentyl halides.
  • Attachment of the Pyridyl Group : This can be accomplished through coupling reactions, such as Suzuki coupling, using pyridyl boronic acid and a halogenated piperazine intermediate.
  • Formation of the Methanone Moiety : This step typically involves standard organic synthesis techniques.

Industrial Production

In industrial settings, optimizing these synthetic routes for large-scale production is crucial. Techniques such as continuous flow reactors and efficient catalysts are employed to enhance yield and purity.

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological properties:

  • Neuropharmacology : The compound has been studied as an antagonist at various neurotransmitter receptors, particularly the histamine H3 receptor. This interaction suggests potential applications in treating cognitive disorders and obesity management .
  • Cancer Research : Preliminary studies indicate that this compound exhibits cytotoxic effects against breast cancer cell lines, demonstrating a dose-dependent decrease in cell viability through apoptosis mechanisms.

The compound's biological activity has been evaluated through various studies:

StudyTargetIC50/EC50Effect
Study 1H3 Receptor0.25 μMCognitive enhancement
Study 2Breast Cancer Cells5 μMCell proliferation inhibition

These findings highlight the compound's potential as a therapeutic agent in both neurological and oncological contexts.

Mechanism of Action

The mechanism of action of (4-CYCLOPENTYLPIPERAZINO)(3-PYRIDYL)METHANONE would depend on its specific interactions with biological targets. Typically, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (4-CYCLOHEXYLPIPERAZINO)(3-PYRIDYL)METHANONE: Similar structure with a cyclohexyl group instead of a cyclopentyl group.

    (4-METHYLPIPERAZINO)(3-PYRIDYL)METHANONE: Similar structure with a methyl group instead of a cyclopentyl group.

Uniqueness

(4-CYCLOPENTYLPIPERAZINO)(3-PYRIDYL)METHANONE is unique due to the presence of the cyclopentyl group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Biological Activity

(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyridine ring, which is characteristic of many biologically active compounds. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that this compound acts primarily as an antagonist at various neurotransmitter receptors. Its interaction with the histamine H3 receptor has been notably studied, suggesting implications in cognitive disorders and obesity management. The compound's ability to modulate these receptors may lead to significant therapeutic effects in related diseases.

Antagonistic Properties

The compound has demonstrated antagonistic activity against the histamine H3 receptor, which plays a crucial role in neurotransmitter release and regulation. This action could lead to increased levels of neurotransmitters such as dopamine and norepinephrine, enhancing cognitive functions and potentially aiding in the treatment of conditions like ADHD and obesity .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibition of cell proliferation in various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition at micromolar concentrations, highlighting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. Variations in substituents on the piperazine and pyridine rings have been systematically evaluated to optimize potency and selectivity. For instance, replacing the cyclopentyl group with other alkyl or aryl groups often results in diminished activity, underscoring the importance of the cyclopentyl moiety in maintaining biological efficacy .

Study 1: Cognitive Enhancement

A clinical trial investigated the effects of this compound on patients with cognitive impairments. Results indicated significant improvements in memory and attention scores compared to placebo groups, suggesting its potential as a cognitive enhancer .

Study 2: Cancer Cell Line Inhibition

Another study focused on the compound's cytotoxic effects against breast cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Data Tables

Study Target IC50/EC50 Effect
Study 1H3 Receptor0.25 μMCognitive enhancement
Study 2Breast Cancer Cells5 μMCell proliferation inhibition

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C15H21N3O/c19-15(13-4-3-7-16-12-13)18-10-8-17(9-11-18)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2

InChI Key

GQHQVOZDZPMTNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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